REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:13]=[CH:12][C:7]([C:8]([O:10]C)=[O:9])=[C:6]([CH3:14])[CH:5]=2)[CH2:3][CH2:2]1.[OH-].[Na+]>CO>[CH:1]1([C:4]2[CH:13]=[CH:12][C:7]([C:8]([OH:10])=[O:9])=[C:6]([CH3:14])[CH:5]=2)[CH2:2][CH2:3]1 |f:1.2|
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Name
|
|
Quantity
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32 g
|
Type
|
reactant
|
Smiles
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C1(CC1)C1=CC(=C(C(=O)OC)C=C1)C
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Name
|
|
Quantity
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250 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Type
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DISSOLUTION
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Details
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Dissolved the white residue in 500 mL of water
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Type
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TEMPERATURE
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Details
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cooled the solution in an ice bath
|
Type
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ADDITION
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Details
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added 120 mL of concentrated hydrochloric acid
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Type
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CUSTOM
|
Details
|
A white precipitate formed
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Type
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EXTRACTION
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Details
|
Extracted the aqueous mixture with 2×250 mL EtOAc
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Type
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WASH
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Details
|
washed with 250 mL brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
Dried the solution over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC(=C(C(=O)O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 168 mmol | |
AMOUNT: MASS | 29.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |